H-Asn-Lys-Leu-Ile-Val-Arg-Arg-Gly-Gln-Ser-Phe-Tyr-Val-Gln-Ile-Asp-Phe-Ser-Arg-Pro-Tyr-Asp-Pro-Arg-Arg-Asp-OH

Description

Chemical Structure and Composition

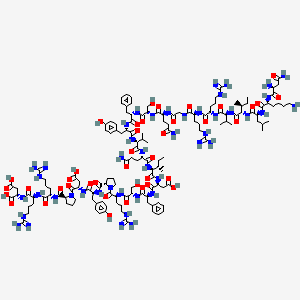

The peptide H-Asn-Lys-Leu-Ile-Val-Arg-Arg-Gly-Gln-Ser-Phe-Tyr-Val-Gln-Ile-Asp-Phe-Ser-Arg-Pro-Tyr-Asp-Pro-Arg-Arg-Asp-OH consists of 26 amino acid residues arranged in a specific linear sequence. The complete sequence corresponds to amino acids 72-97 of the Coagulation Factor XIIIA protein, representing a functionally significant domain within the larger enzyme structure. The peptide contains a diverse array of amino acid types, including both hydrophobic and hydrophilic residues that contribute to its overall biochemical properties.

The amino acid composition includes multiple basic residues, specifically six arginine residues and two lysine residues, which contribute significantly to the peptide's overall positive charge at physiological conditions. The presence of aromatic amino acids, including phenylalanine and tyrosine, provides opportunities for hydrophobic interactions and potential stacking interactions. The sequence also contains polar residues such as asparagine, glutamine, and aspartic acid, which facilitate hydrogen bonding and contribute to the peptide's solubility characteristics.

The N-terminus features an asparagine residue, while the C-terminus terminates with aspartic acid, creating distinct polarity regions that influence the peptide's interaction patterns with other biomolecules. The distribution of charged residues throughout the sequence suggests potential for electrostatic interactions with target proteins, particularly those involved in transglutaminase-mediated processes.

Molecular Weight and Physicochemical Properties

The molecular weight of H-Asn-Lys-Leu-Ile-Val-Arg-Arg-Gly-Gln-Ser-Phe-Tyr-Val-Gln-Ile-Asp-Phe-Ser-Arg-Pro-Tyr-Asp-Pro-Arg-Arg-Asp-OH has been determined to be 3224.7 daltons. This molecular weight falls within the range typical for bioactive peptides and positions it as a medium-sized peptide fragment suitable for various biochemical applications. The precise molecular weight measurement enables accurate quantification and dosing in experimental settings.

The peptide exhibits distinct physicochemical properties that influence its behavior in biological systems. The high content of basic amino acids results in a net positive charge at physiological pH, which affects its solubility and interaction patterns with negatively charged surfaces or molecules. The presence of multiple arginine residues contributes to enhanced water solubility and potential for ionic interactions with biological membranes and proteins.

Storage requirements for this peptide specify temperatures of -20°C or below, indicating moderate stability under frozen conditions but potential susceptibility to degradation at higher temperatures. The peptide is typically supplied in trifluoroacetate salt form, which enhances its stability and solubility characteristics during storage and handling procedures.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 3224.7 g/mol | |

| Number of Residues | 26 amino acids | |

| Storage Temperature | -20°C or below | |

| Salt Form | Trifluoroacetate | |

| Purity | >96% |

Three-Dimensional Structural Analysis

The three-dimensional structural analysis of this peptide fragment presents unique challenges due to its flexibility and the limitations inherent in computational modeling of peptides containing numerous amino acids. Current structural databases indicate that conformer generation for this compound is not permitted due to the presence of too many atoms and excessive molecular flexibility, which prevents accurate three-dimensional structure prediction using standard computational methods.

The peptide's linear sequence and lack of disulfide bonds suggest significant conformational flexibility in solution, allowing it to adopt multiple conformational states depending on environmental conditions and interaction partners. This flexibility is characteristic of many bioactive peptides and may contribute to its ability to interact with various binding sites on target proteins.

Despite the challenges in obtaining detailed three-dimensional structures, the peptide's sequence suggests potential for forming secondary structural elements under appropriate conditions. The presence of proline residues at specific positions may introduce conformational constraints that influence the overall three-dimensional arrangement of the molecule. The distribution of hydrophobic and hydrophilic residues throughout the sequence indicates potential for amphipathic character, which could influence membrane interactions and protein binding.

The absence of cysteine residues eliminates the possibility of intramolecular disulfide bond formation, suggesting that the peptide's three-dimensional structure relies primarily on non-covalent interactions and backbone constraints. This characteristic distinguishes it from more structurally constrained peptides and contributes to its dynamic conformational behavior in biological environments.

Comparison with Related Peptide Sequences

Comparative analysis with other transglutaminase-related peptide sequences reveals important structural relationships and evolutionary connections. The T26 peptide sequence (H-Gln-Ser-Tyr-Val-Asp-Pro-Trp-Met-Leu-Asp-His), which has been identified as a preferred substrate for transglutaminase 2, shares certain structural motifs with the Factor XIIIA fragment. Both peptides contain strategically positioned glutamine residues that serve as potential substrate sites for transglutaminase-mediated cross-linking reactions.

Another related sequence found in the research literature is the peptide H-Lys-Arg-Glu-Leu-Val-Glu-Pro-Leu-Thr-Pro-Ser-Gly-Glu-Ala-Pro-Asn-Gln-Ala-Leu-Leu-Arg-OH, which demonstrates similar applications in peptide synthesis and biotechnology research. This sequence shares the presence of multiple basic amino acids and exhibits comparable molecular weight characteristics, though its specific biological functions differ from those of the Factor XIIIA fragment.

The comparison with pleiotrophin, a heparin-binding growth factor with a molecular weight of 15,302.6 daltons, illustrates the size difference between smaller peptide fragments and larger bioactive proteins. While pleiotrophin contains multiple cysteine residues forming disulfide bonds, the Factor XIIIA fragment lacks these structural constraints, resulting in different conformational properties and biological activities.

Structure-Function Relationship

The structure-function relationship of H-Asn-Lys-Leu-Ile-Val-Arg-Arg-Gly-Gln-Ser-Phe-Tyr-Val-Gln-Ile-Asp-Phe-Ser-Arg-Pro-Tyr-Asp-Pro-Arg-Arg-Asp-OH is intimately connected to its role as an inhibitor of Coagulation Factor XIIIA. The peptide's ability to inhibit Factor XIIIA activity stems from its origin as a natural component of the enzyme's structure, representing amino acids 72-97 of the complete protein sequence. This fragment contains critical binding determinants that allow it to interfere with the enzyme's normal catalytic functions.

The high concentration of basic amino acids, particularly the six arginine residues distributed throughout the sequence, plays a crucial role in the peptide's inhibitory mechanism. These positively charged residues likely interact with negatively charged regions on the Factor XIIIA enzyme or its natural substrates, thereby competing for binding sites and preventing normal enzymatic activity. The strategic positioning of these charged residues within the peptide sequence ensures optimal interaction geometry for effective inhibition.

The presence of glutamine residues within the sequence is particularly significant, as Factor XIIIA catalyzes the formation of glutamyl-lysine isopeptide bonds between specific glutamine and lysine residues in target proteins. The peptide fragment may act as a competitive inhibitor by presenting alternative glutamine residues that compete with natural substrates for access to the enzyme's active site. This mechanism would explain the peptide's effectiveness as a research tool for studying transglutaminase-mediated processes.

The peptide's structure also reflects its evolutionary optimization for interaction with calcium-binding sites and substrate recognition domains within transglutaminase enzymes. Research has demonstrated that transglutaminase activation requires calcium binding, which induces conformational changes that expose substrate binding sites and catalytic residues. The Factor XIIIA fragment's structure may be specifically adapted to interfere with these calcium-dependent conformational changes or to compete with natural substrates for binding to the activated enzyme form.

Conservation Analysis Across Transglutaminase Family

Conservation analysis of the Factor XIIIA fragment sequence across the transglutaminase enzyme family reveals important evolutionary relationships and functional constraints that have shaped this peptide's structure. Transglutaminases represent a diverse family of enzymes that catalyze protein cross-linking reactions, and the conservation patterns observed in the Factor XIIIA fragment provide insights into the fundamental mechanisms shared across family members.

The glutamine residues present in the peptide sequence show significant conservation across different transglutaminase family members, reflecting their critical role as substrate recognition sites. Research on transglutaminase substrate preferences has identified consensus sequences containing glutamine residues flanked by specific amino acid patterns, and the Factor XIIIA fragment contains several of these conserved motifs. The presence of these conserved elements explains the peptide's ability to interact with multiple transglutaminase family members beyond Factor XIIIA itself.

Calcium-binding domains represent another area of significant conservation across the transglutaminase family. The Factor XIIIA fragment contains sequence elements that correspond to putative calcium-binding sites identified through computer analysis of the complete Factor XIIIA sequence. These calcium-binding motifs show conservation patterns consistent with their essential role in enzyme activation and substrate recognition across different transglutaminase family members.

The peptide's arginine-rich regions also demonstrate conservation patterns that reflect their importance in substrate binding and enzyme-substrate interaction specificity. Comparative analysis with other transglutaminase family members, including transglutaminase 2 and microbial transglutaminases, reveals similar clustering of basic amino acids in functionally important regions. This conservation suggests that the electrostatic interactions mediated by these residues represent a fundamental mechanism for substrate recognition and binding across the entire enzyme family.

| Conservation Feature | Factor XIIIA Fragment | Transglutaminase 2 | Microbial Transglutaminase | Functional Significance |

|---|---|---|---|---|

| Glutamine residues | 2 residues | Multiple | Multiple | Substrate recognition |

| Basic amino acid clusters | 8 residues | Similar patterns | Similar patterns | Electrostatic interactions |

| Calcium-binding motifs | Present | Present | Modified | Enzyme activation |

| Proline constraints | 2 residues | Variable | Variable | Conformational control |

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C144H225N45O40/c1-11-75(9)113(135(224)179-97(66-108(198)199)126(215)175-94(62-78-30-17-14-18-31-78)125(214)183-100(70-190)129(218)173-91(37-25-57-164-144(158)159)137(226)188-58-26-39-103(188)132(221)178-95(63-79-40-44-81(192)45-41-79)124(213)180-98(67-109(200)201)138(227)189-59-27-38-102(189)131(220)170-87(35-23-55-162-142(154)155)117(206)169-86(34-22-54-161-141(152)153)120(209)181-99(139(228)229)68-110(202)203)186-122(211)90(49-51-105(148)195)172-133(222)111(73(5)6)184-128(217)96(64-80-42-46-82(193)47-43-80)176-123(212)93(61-77-28-15-13-16-29-77)177-130(219)101(71-191)182-121(210)89(48-50-104(147)194)166-107(197)69-165-116(205)84(33-21-53-160-140(150)151)168-118(207)88(36-24-56-163-143(156)157)171-134(223)112(74(7)8)185-136(225)114(76(10)12-2)187-127(216)92(60-72(3)4)174-119(208)85(32-19-20-52-145)167-115(204)83(146)65-106(149)196/h13-18,28-31,40-47,72-76,83-103,111-114,190-193H,11-12,19-27,32-39,48-71,145-146H2,1-10H3,(H2,147,194)(H2,148,195)(H2,149,196)(H,165,205)(H,166,197)(H,167,204)(H,168,207)(H,169,206)(H,170,220)(H,171,223)(H,172,222)(H,173,218)(H,174,208)(H,175,215)(H,176,212)(H,177,219)(H,178,221)(H,179,224)(H,180,213)(H,181,209)(H,182,210)(H,183,214)(H,184,217)(H,185,225)(H,186,211)(H,187,216)(H,198,199)(H,200,201)(H,202,203)(H,228,229)(H4,150,151,160)(H4,152,153,161)(H4,154,155,162)(H4,156,157,163)(H4,158,159,164)/t75-,76-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,111-,112-,113-,114-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSNLKCXZQMASK-SUYFAVNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(=O)O)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(=O)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C144H225N45O40 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745602 | |

| Record name | PUBCHEM_71308683 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3226.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158053-05-5 | |

| Record name | PUBCHEM_71308683 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

H-Asn-Lys-Leu-Ile-Val-Arg-Arg-Gly-Gln-Ser-Phe-Tyr-Val-Gln-Ile-Asp-Phe-Ser-Arg-Pro-Tyr-Asp-Pro-Arg-Arg-Asp-OH is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

Attachment of the first amino acid: to a solid resin.

Deprotection: of the amino acid’s reactive group.

Coupling: of the next amino acid using activating agents like HBTU or DIC.

Repetition: of deprotection and coupling cycles until the desired sequence is achieved.

Cleavage: of the peptide from the resin and purification using techniques like HPLC.

Industrial Production Methods

Industrial production of H-Asn-Lys-Leu-Ile-Val-Arg-Arg-Gly-Gln-Ser-Phe-Tyr-Val-Gln-Ile-Asp-Phe-Ser-Arg-Pro-Tyr-Asp-Pro-Arg-Arg-Asp-OH follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-purity reagents and stringent quality control measures ensures the production of peptides with high fidelity and purity .

Chemical Reactions Analysis

Types of Reactions

H-Asn-Lys-Leu-Ile-Val-Arg-Arg-Gly-Gln-Ser-Phe-Tyr-Val-Gln-Ile-Asp-Phe-Ser-Arg-Pro-Tyr-Asp-Pro-Arg-Arg-Asp-OH primarily undergoes reactions typical of peptides, including:

Hydrolysis: Breaking down the peptide bonds in the presence of water.

Oxidation: Oxidation of amino acid side chains, particularly methionine and cysteine residues.

Reduction: Reduction of disulfide bonds between cysteine residues.

Substitution: Replacement of specific amino acids within the peptide sequence.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Site-directed mutagenesis or chemical modification techniques.

Major Products Formed

The major products formed from these reactions include smaller peptide fragments, oxidized or reduced forms of the peptide, and modified peptides with substituted amino acids .

Scientific Research Applications

H-Asn-Lys-Leu-Ile-Val-Arg-Arg-Gly-Gln-Ser-Phe-Tyr-Val-Gln-Ile-Asp-Phe-Ser-Arg-Pro-Tyr-Asp-Pro-Arg-Arg-Asp-OH has several scientific research applications:

Inhibitor Studies: It inhibits the transglutaminase activity of Factor XIIIa, blocking the cross-linking of fibrin, fibronectin, and N,N′-dimethylcasein.

Biochemical Research: Used to study the role of Factor XIIIa in blood coagulation and fibrin stabilization.

Medical Research: Investigated for its potential therapeutic applications in conditions involving abnormal blood clotting.

Industrial Applications: Utilized in the development of diagnostic assays and as a standard in peptide synthesis.

Mechanism of Action

H-Asn-Lys-Leu-Ile-Val-Arg-Arg-Gly-Gln-Ser-Phe-Tyr-Val-Gln-Ile-Asp-Phe-Ser-Arg-Pro-Tyr-Asp-Pro-Arg-Arg-Asp-OH exerts its effects by inhibiting the transglutaminase activity of Factor XIIIa. This inhibition prevents the formation of intermolecular gamma-glutamyl-epsilon-lysyl bonds between fibrin and other proteins, thereby blocking the cross-linking process essential for stable clot formation . The molecular targets include the active site of Factor XIIIa, and the pathways involved are those related to blood coagulation and fibrin stabilization .

Comparison with Similar Compounds

Charge and Solubility

- The target peptide’s high Arg/Lys content (7 Arg, 2 Lys) and acidic Asp residues (4 Asp) create a zwitterionic profile, contrasting with cationic antimicrobial peptides like Melimine (8 Arg/Lys, 1 Asp) and anionic sequences like α2-antiplasmin fragments ().

- Compared to TP-5 , which lacks acidic residues, the target peptide’s Asp clusters (positions 16, 21, 26) could enhance solubility or enable pH-dependent activity .

Structural Stability

Functional Implications

- Antimicrobial Activity : The Arg/Arg motifs resemble Melimine and Mel4 , which disrupt microbial membranes via electrostatic interactions. However, the target peptide’s Asp residues may limit this activity to specific pH conditions .

- Immunomodulation: While TP-5 directly modulates T-cell activity, the target peptide’s extended sequence could interact with larger receptors (e.g., G-protein-coupled receptors) akin to SFLL .

Q & A

Basic Research Questions

Q. How can the secondary and tertiary structures of this peptide be experimentally determined?

- Methodological Answer: Utilize circular dichroism (CD) spectroscopy to analyze secondary structure motifs (α-helices, β-sheets) in aqueous solutions under varying pH and temperature conditions. For tertiary structure, employ nuclear magnetic resonance (NMR) spectroscopy or cryo-electron microscopy (cryo-EM) if the peptide aggregates or forms complexes. Molecular dynamics (MD) simulations can complement experimental data to predict folding patterns .

Q. What are the optimal solid-phase synthesis protocols for this peptide?

- Methodological Answer: Use Fmoc-based synthesis with resins like Wang or Rink amide for C-terminal amidation. Optimize coupling efficiency by testing activators (e.g., HBTU/HOBt) and deprotection times for arginine-rich regions. Monitor stepwise yield via LC-MS after each residue addition. Purify via reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) .

Q. How can researchers validate the peptide’s biological activity in vitro?

- Methodological Answer: Conduct surface plasmon resonance (SPR) to measure binding affinity to putative targets (e.g., receptors). For functional assays, use cell-based systems (e.g., luciferase reporters for signaling pathways) with dose-response curves. Include negative controls (scrambled-sequence peptides) and validate specificity via siRNA knockdown of target proteins .

Q. What analytical techniques are critical for assessing peptide purity and stability?

- Methodological Answer: Employ high-resolution mass spectrometry (HR-MS) for exact mass verification and UPLC for purity assessment (>95%). Stability studies should include incubation in serum-containing buffers at 37°C, followed by time-point analysis using HPLC to track degradation products. Lyophilization and storage at -80°C in argon atmosphere are recommended for long-term stability .

Advanced Research Questions

Q. How can computational modeling improve the design of functional mutants or analogs?

- Methodological Answer: Use Rosetta or AlphaFold2 to predict structure-function relationships. Perform alanine scanning in silico to identify critical residues for binding or stability. Validate predictions via site-directed mutagenesis and comparative activity assays. Integrate molecular docking (e.g., AutoDock Vina) to explore interactions with known binding partners .

Q. What statistical approaches resolve contradictions in experimental data (e.g., conflicting binding affinities)?

- Methodological Answer: Apply meta-analysis to aggregate data from multiple assays (SPR, ITC, ELISA). Use Bayesian statistics to quantify uncertainty and identify outliers. Experimental variables (e.g., buffer ionic strength, temperature) should be systematically tested via a factorial design of experiments (DOE) to isolate confounding factors .

Q. How can AI-driven automation enhance peptide synthesis and characterization workflows?

- Methodological Answer: Implement machine learning (ML) models trained on historical synthesis data to predict optimal coupling conditions for challenging residues (e.g., arginine). Integrate robotic platforms with real-time LC-MS feedback for adaptive synthesis. Use AI tools like COMSOL Multiphysics to simulate chromatographic behavior under varying solvent conditions .

Q. What strategies are effective for studying the peptide’s interaction with lipid bilayers or membranes?

- Methodological Answer: Employ fluorescence anisotropy with labeled peptides to monitor membrane insertion kinetics. Use neutron reflectometry or solid-state NMR to resolve orientation in lipid bilayers. Coarse-grained MD simulations (e.g., MARTINI force field) can model dynamic interactions over microsecond timescales .

Q. How should researchers address discrepancies between in vitro and in vivo activity data?

- Methodological Answer: Conduct pharmacokinetic studies (e.g., plasma half-life via LC-MS/MS) to assess bioavailability. Use transgenic animal models or organ-on-a-chip systems to replicate human physiology. Multi-omics integration (transcriptomics/proteomics) can identify off-target effects or metabolic pathways altering peptide efficacy .

Methodological Resources

- Synthesis Optimization: DOE principles (e.g., Taguchi methods) to minimize synthesis steps while maximizing yield .

- Data Contradiction Analysis: Open-source tools like R/Bioconductor for reproducible statistical analysis .

- AI Integration: Platforms like TensorFlow or PyTorch for custom ML model development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.